Dinoterb

Description

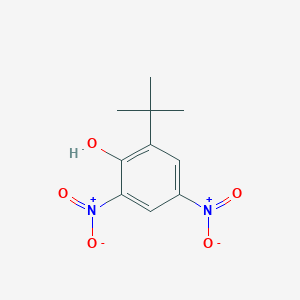

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPZYDQGBIWLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Record name | DINOTERB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041883 | |

| Record name | Dinoterb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinoterb is a yellow solid. Used as a herbicide and a rodenticide. (EPA, 1998), Yellow solid with an odor of phenol; [HSDB] | |

| Record name | DINOTERB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinoterb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes above 220 °C | |

| Record name | DINOTERB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.5 mg/L at pH 5, 20 °C, In cyclohexane, ethyl acetate, dimethyl sulfoxide, approximately 200 g/kg. In alcohols, glycols, aliphatic hydrocarbons approximately 100 g/kg. Soluble in aqueous alkalis with the formation of salts. | |

| Record name | DINOTERB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000011 [mmHg] | |

| Record name | Dinoterb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow solid | |

CAS No. |

1420-07-1 | |

| Record name | DINOTERB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinoterb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoterb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINOTERB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinoterb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoterb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOTERB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O5H456CFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINOTERB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

259 °F (EPA, 1998), 126 °C, Stable below the melting point ... Stable at least 34 days at pH 5-9 (22 °C) | |

| Record name | DINOTERB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINOTERB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dinoterb's Mechanism of Action on Mitochondrial Respiration: A Technical Guide

Executive Summary: This technical guide provides an in-depth examination of the molecular mechanisms by which the dinitrophenol herbicide Dinoterb disrupts mitochondrial respiration. This compound primarily acts as a potent uncoupler of oxidative phosphorylation by functioning as a protonophore, dissipating the critical proton gradient across the inner mitochondrial membrane. This action inhibits ATP synthesis and dissipates energy as heat. Furthermore, this compound exhibits a dual, concentration-dependent mechanism; at lower concentrations, it acts as a classic uncoupler, while at higher concentrations, it directly inhibits the electron transport chain. This document details these mechanisms, presents available quantitative data, outlines key experimental protocols for its study, and provides visual diagrams of the relevant pathways and workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, a member of the dinitrophenol chemical class, shares its primary mechanism of action with the well-characterized mitochondrial toxin 2,4-dinitrophenol (DNP).[1] Its fundamental effect is the uncoupling of oxidative phosphorylation.[2][3][4][5] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton-motive force. This electrochemical gradient is then used by ATP synthase to produce ATP.

This compound, being a lipophilic weak acid, acts as a protonophore.[1][6] It diffuses across the inner mitochondrial membrane into the matrix, where it releases a proton. This action effectively creates a "leak," dissipating the proton gradient that is essential for ATP synthesis.[1][6] Instead of being used to generate ATP, the energy stored in the gradient is lost as heat, leading to increased oxygen consumption without a corresponding increase in ATP production.[1]

Dose-Dependent Effects on Mitochondrial Respiration

A key technical aspect of this compound's action is its biphasic effect, which is dependent on its concentration.

-

At Low Concentrations: this compound functions primarily as an uncoupler of oxidative phosphorylation as described above.[2] This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient.

-

At High Concentrations: In addition to uncoupling, this compound begins to inhibit the electron transport chain itself.[2] Evidence suggests this inhibition occurs at a point before cytochrome c, potentially affecting complexes I, II, or III.[2] This inhibitory action would lead to a decrease in oxygen consumption, overriding the stimulatory effect seen at lower concentrations.

Quantitative Analysis of Mitochondrial Disruption

Quantitative assessment is crucial for understanding the potency of mitochondrial toxicants. Studies using human cardiomyocyte cell lines (AC16) have determined the concentration of this compound required to disrupt mitochondrial function. The primary endpoint measured is the mitochondrial membrane potential (MMP), which is directly affected by the uncoupling of the proton gradient.

| Compound | Assay Type | Cell Line | Endpoint | IC50 Value (µM) | Exposure Time | Reference |

| This compound | Mitochondrial Membrane Potential (MMP) | AC16 | Decrease in MMP | ~3.0 - 10.0 | 5 hours | [7] |

| This compound | Cytotoxicity | AC16 | Cell Death | > 92 | 24 hours | [7] |

Table 1: Summary of quantitative data for this compound's effect on mitochondrial membrane potential and cytotoxicity. The IC50 for MMP is estimated from the concentration-response curve provided in the cited literature.[7]

Key Experimental Protocols

Investigating the effects of this compound on mitochondrial respiration involves several key in vitro assays.

Mitochondrial Membrane Potential (MMP) Assay

This assay directly measures the integrity of the mitochondrial proton gradient.

-

Principle: Cells are loaded with a fluorescent dye (e.g., JC-1, TMRM) that accumulates in the mitochondria in a potential-dependent manner. Healthy mitochondria with a high membrane potential show strong fluorescence. Uncouplers like this compound dissipate this potential, leading to a measurable decrease in fluorescence.

-

Methodology:

-

Cell Culture: Plate cells (e.g., AC16 human cardiomyocytes) in microplates and allow them to adhere.[7]

-

Compound Treatment: Treat cells with a range of this compound concentrations (e.g., from picomolar to micromolar) for a defined period (e.g., 5 hours).[7]

-

Dye Loading: Incubate cells with an MMP-sensitive fluorescent dye.

-

Fluorescence Measurement: Measure fluorescence intensity using a plate reader or fluorescence microscope.

-

Data Analysis: Calculate the concentration at which this compound causes a 50% reduction in MMP (IC50) by plotting a concentration-response curve.[7]

-

Glucose vs. Galactose (Glu/Gal) Cytotoxicity Assay

This assay determines if a compound's cytotoxicity is specifically linked to mitochondrial dysfunction.

-

Principle: Most cell lines grown in high-glucose media generate ATP primarily through glycolysis (the Crabtree effect).[8] When glucose is replaced with galactose, cells are forced to rely on oxidative phosphorylation for ATP production.[8][9] A compound that is significantly more toxic in galactose media is considered a mitochondrial toxicant.[9]

-

Methodology:

-

Cell Culture: Culture cells (e.g., HepG2) in two sets of media: one containing high glucose and the other containing galactose instead of glucose.

-

Compound Exposure: Expose both sets of cells to identical concentrations of this compound for a set duration (e.g., 24 hours).

-

Viability Assessment: Measure cell viability in both media conditions using a standard cytotoxicity assay (e.g., MTS, CellTiter-Glo).

-

Data Analysis: Compare the cytotoxicity profiles. A significant leftward shift in the dose-response curve (i.e., a lower IC50) in the galactose medium indicates mitochondrial-specific toxicity.

-

High-Resolution Respirometry

This technique provides a direct measurement of oxygen consumption rates (OCR).

-

Principle: Isolated mitochondria, permeabilized cells, or intact cells are placed in a sealed chamber with a Clark-type electrode or a fluorescence-based oxygen sensor.[10] The rate of oxygen consumption is measured in real-time following the addition of various substrates and inhibitors.

-

Methodology:

-

Sample Preparation: Prepare isolated mitochondria or cell suspensions.

-

Assay Protocol: Add the sample to the respirometer chamber. Measure basal respiration (State 2). Add a substrate (e.g., pyruvate, glutamate) and ADP to induce active respiration (State 3).

-

This compound Addition: Titrate this compound into the chamber. At low, uncoupling concentrations, an increase in OCR without the presence of ADP (State 4 respiration) is expected. At high, inhibitory concentrations, a decrease in State 3 respiration would be observed.

-

Data Analysis: Quantify changes in oxygen consumption rates to characterize the uncoupling and inhibitory effects.

-

Conclusion

The mechanism of action of this compound on mitochondrial respiration is multifaceted and concentration-dependent. Its primary and most potent effect is the uncoupling of oxidative phosphorylation via a protonophoric mechanism, which dissipates the mitochondrial membrane potential and halts ATP synthesis. At higher concentrations, this is compounded by direct inhibition of the electron transport chain. The experimental protocols detailed herein provide a robust framework for researchers to quantify these effects and further investigate the specific molecular targets of dinitrophenol-based compounds. This knowledge is critical for toxicological risk assessment and for understanding the broader implications of mitochondrial dysfunction in cellular health.

References

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H12N2O5 | CID 14994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound acetate [sitem.herts.ac.uk]

- 5. This compound (Ref: LS 63133) [sitem.herts.ac.uk]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. toxys.com [toxys.com]

- 10. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Structure of Dinoterb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenol-based chemical formerly utilized as a contact herbicide.[1] Its herbicidal activity stems from its ability to act as an uncoupler of oxidative phosphorylation, disrupting cellular energy production in both mitochondria and chloroplasts.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, and its biological mechanism of action. Detailed, representative experimental protocols for its synthesis, analysis, and toxicological assessment are provided to serve as a resource for researchers. Due to its toxicity, the use of this compound has been banned in the European Union and was suspended in the United States in 1986.[1]

Chemical Structure and Properties

This compound is a yellow, crystalline solid with a phenol-like odor.[2] Its chemical structure consists of a phenol ring substituted with a tert-butyl group at position 2 and two nitro groups at positions 4 and 6.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-tert-butyl-4,6-dinitrophenol | [1] |

| CAS Number | 1420-07-1 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₅ | [1] |

| Molecular Weight | 240.215 g/mol | [1] |

| Melting Point | 125.5–126.5 °C | [1] |

| Boiling Point | Decomposes above 220 °C | [3] |

| Density | 1.35 g/cm³ | [1] |

| Water Solubility | 0.45 mg/L (at 20 °C) | [1] |

| Solubility in Organic Solvents | Approx. 200 g/kg in cyclohexane, ethyl acetate, dimethyl sulfoxide; Approx. 100 g/kg in alcohols, glycols, aliphatic hydrocarbons. | [4] |

| pKa | 4.8, 5.0 | [3] |

| Log P (Octanol-Water Partition Coefficient) | 3.4 | [4] |

Synthesis

The synthesis of this compound is typically achieved through the nitration of 2-tert-butylphenol.[4][5] This electrophilic aromatic substitution reaction introduces two nitro groups onto the phenol ring.

Representative Experimental Protocol for Synthesis

This protocol is a general representation of the nitration of a substituted phenol and should be adapted and optimized for specific laboratory conditions. Extreme caution should be exercised when working with nitrating agents.

Materials:

-

2-tert-butylphenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Suitable organic solvent for extraction (e.g., dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-tert-butylphenol to the cooled sulfuric acid with continuous stirring, maintaining a low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-tert-butylphenol in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and kept low throughout the addition to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.

-

Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude this compound.

-

Collect the solid product by filtration and wash it with cold water to remove excess acid.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Biological Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound exerts its herbicidal and toxic effects by acting as a protonophore, which uncouples oxidative phosphorylation from the electron transport chain in mitochondria and chloroplasts.[1][4][6]

In a healthy mitochondrion, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient generates a proton-motive force that drives ATP synthase to produce ATP. This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the higher pH of the mitochondrial matrix, it releases its proton, dissipating the proton gradient. The deprotonated this compound anion then returns to the intermembrane space, picks up another proton, and repeats the cycle. This futile cycling of protons dissipates the energy from the proton gradient as heat, rather than being used for ATP synthesis.[6]

In chloroplasts, this compound similarly disrupts the proton gradient across the thylakoid membrane, which is essential for ATP synthesis during photosynthesis. It also inhibits the Hill reaction, with its site of inhibition located near photosystem II.[4]

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Experimental Protocols

Analysis of this compound in Environmental Samples

A common method for the analysis of this compound in environmental samples is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7]

Caption: A typical workflow for the analysis of this compound in a water sample.

Representative Protocol for LC-MS/MS Analysis:

-

Sample Preparation: For agricultural products, extract with acetone. For livestock and seafood, extract with a mixture of acetone and hexane.[7]

-

Liquid-Liquid Partitioning: Partition the crude extract with hexane and a saturated sodium chloride solution.[7]

-

Clean-up: Perform a clean-up step using a PSA (primary secondary amine) mini column.[7]

-

LC Separation: Use a C18 column with a mobile phase of methanol and water containing a small amount of acetic acid.[7]

-

MS Detection: Employ negative ion electrospray ionization for detection.[7]

-

Quantification: Create a calibration curve using this compound standards to quantify the concentration in the sample. The limit of quantitation can be as low as 0.001 µg/g.[7]

Assessment of Mitochondrial Uncoupling

The uncoupling effect of this compound on mitochondria can be assessed by measuring oxygen consumption using a Clark-type electrode.[6][8]

Representative Protocol:

-

Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) through differential centrifugation.

-

Respirometry Chamber Setup: Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled chamber containing a respiration buffer.

-

Baseline Respiration (State 2): Add isolated mitochondria and a respiratory substrate (e.g., glutamate/malate or succinate) to the chamber and record the basal oxygen consumption rate.

-

State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the increased rate of oxygen consumption.

-

State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to a new, slower rate.

-

Uncoupled Respiration: Add this compound to the chamber and measure the maximal rate of oxygen consumption in the absence of ADP phosphorylation. A significant increase in oxygen consumption after the addition of this compound indicates uncoupling.

-

Respiratory Control Ratio (RCR): Calculate the RCR (State 3 rate / State 4 rate) as an indicator of mitochondrial coupling. A lower RCR in the presence of this compound compared to a control would demonstrate its uncoupling activity.

Toxicology

This compound is highly toxic to mammals through oral, dermal, and inhalation routes of exposure.[2] Its toxicity is enhanced by high ambient temperatures and physical activity.[9]

Table 2: Acute Toxicity of this compound

| Endpoint | Species | Value | Reference(s) |

| Oral LD₅₀ | Rat | 26 mg/kg | [1] |

| Dermal LD₅₀ | Guinea Pig | 150 mg/kg | [6] |

Representative Protocol for Acute Oral Toxicity (Adapted from OECD Guideline 423):

-

Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).

-

Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.

-

Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil).

-

Dose Administration: Administer a single oral dose of this compound to the animals via gavage. Start with a dose expected to produce some signs of toxicity.

-

Observation: Observe the animals closely for signs of toxicity and mortality at regular intervals for at least 14 days. Record all clinical signs, body weight changes, and time of death.

-

Stepwise Dosing: Based on the outcome of the initial dose, administer a higher or lower dose to a new group of animals to refine the lethal dose range.

-

Data Analysis: Use the mortality data to classify the substance according to its acute oral toxicity.

Ecotoxicology

This compound is classified as highly to moderately toxic to most aquatic and terrestrial organisms.[5][6]

Table 3: Ecotoxicity of this compound

| Organism | Endpoint | Value | Reference(s) |

| Fish (e.g., Atlantic Salmon) | Acute Toxicity | High | [4][6] |

| Aquatic Invertebrates | Acute Toxicity | High | [6] |

| Algae | Toxicity | High | [6] |

| Bees | Acute Contact Toxicity | High | [6] |

| Earthworms | Acute Toxicity | Moderate | [6] |

Representative Protocol for Assessing Effects on Soil Microflora:

-

Soil Collection and Preparation: Collect soil from a field with no recent pesticide application. Sieve the soil and adjust the moisture content.

-

Herbicide Application: Treat soil samples with different concentrations of this compound. Include an untreated control.

-

Incubation: Incubate the soil samples under controlled temperature and moisture conditions in the dark.

-

Microbial Activity Assays: At different time points, measure various indicators of microbial activity, such as:

-

Dehydrogenase activity: as a measure of overall microbial activity.

-

Substrate-induced respiration (SIR): to assess the size of the active microbial biomass.

-

Nitrogen mineralization: to evaluate the impact on nutrient cycling.

-

-

Data Analysis: Compare the microbial activity in the this compound-treated soils to the control to determine the extent of inhibition or stimulation.

Conclusion

This compound is a potent herbicidal agent with a well-defined mechanism of action as an uncoupler of oxidative phosphorylation. Its high toxicity to non-target organisms, including mammals, has led to its ban in many parts of the world. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of toxicology, environmental science, and drug development for understanding the chemical and biological properties of dinitrophenol compounds.

References

- 1. Monitoring Impact of a Pesticide Treatment on Bacterial Soil Communities by Metabolic and Genetic Fingerprinting in Addition to Conventional Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]

- 9. Herbicides Have Minimal and Variable Effects on the Structure and Function of Bacterial Communities in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

Dinoterb: A Technical and Historical Guide for Agricultural Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a synthetic organic compound, formerly utilized in agriculture as a selective, non-systemic contact herbicide.[1][2] It belongs to the dinitrophenol class of chemicals, a group known for its uncoupling activity in both mitochondrial respiration and photosynthesis.[1][3] Historically, this compound was employed for the post-emergence control of annual weeds in various crops, including cereals, lucerne (alfalfa), and maize, as well as for pre-emergence weed management in beans and peas.[1] It also saw use as a rodenticide.[1] Due to significant health and environmental concerns, the use of this compound has been discontinued in many parts of the world; it is banned in the European Union, and its registration was suspended in the United States in 1986.[1][3] This guide provides an in-depth technical overview of the historical use of this compound in agriculture, its mode of action, and relevant toxicological data, supported by experimental protocols.

Physicochemical Properties

This compound is a yellow solid with a phenol-like odor.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₂N₂O₅ |

| Molar Mass | 240.215 g/mol |

| Melting Point | 125.5–126.5 °C |

| Water Solubility | 0.45 mg/L (at 20 °C) |

| LogP (Octanol-Water Partition Coefficient) | 3.4 |

Historical Agricultural Use

This compound was introduced as a contact herbicide, valued for its efficacy against annual broadleaf weeds.[1] It was considered more selective in cereals compared to the related compound dinoseb and less dependent on climatic conditions, allowing for a more flexible application window during crop growth.[1]

Mode of Action

The primary mode of action of this compound is the uncoupling of oxidative phosphorylation in mitochondria and the inhibition of photosynthesis in chloroplasts.[1][3] This dual effect disrupts the energy production processes essential for plant survival.

Uncoupling of Oxidative Phosphorylation

At low concentrations, this compound acts as a classic uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for the synthesis of ATP. At higher concentrations, it also inhibits the electron transport chain.[1]

Inhibition of Photosynthesis

In chloroplasts, this compound inhibits the Hill reaction, a key process in the light-dependent reactions of photosynthesis. Its site of inhibition is located before plastoquinone, near photosystem II (PSII).[1] This blockage of electron flow disrupts the production of ATP and NADPH, which are vital for carbon fixation.

Toxicological Profile

This compound exhibits high acute toxicity in mammals and is very toxic to aquatic life.[1][4] Its toxicity can be enhanced by high ambient temperatures and physical activity.[1]

Mammalian Toxicity

| Endpoint | Species | Route | Value |

| LD₅₀ | Rat | Oral | 26 mg/kg[3] |

| LD₅₀ | Guinea pig | Dermal | 150 mg/kg[1] |

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[4]

| Endpoint | Species | Duration | Value |

| EC₅₀ | Algae (Scenedesmus subspicatus) | 72 hours | 0.0186 mg/L[4] |

Experimental Protocols

Residue Analysis in Agricultural Products by LC-MS/MS

This protocol is adapted from a method for the determination of dinoseb and this compound in agricultural products, livestock products, and seafood.

Sample Preparation Workflow

Methodology

-

Extraction:

-

For general agricultural samples, homogenize the sample and extract with acetone.

-

For rice, soybean, and tea leaves, add phosphoric acid during the acetone extraction.

-

-

Liquid-Liquid Partitioning:

-

Take an aliquot of the crude extract and partition it with n-hexane and a saturated sodium chloride solution to remove non-polar interferences.

-

-

Clean-up:

-

Perform a clean-up step using a primary secondary amine (PSA) mini-column to remove polar interferences.

-

-

LC-MS/MS Analysis:

-

LC Separation: Use a C18 column with a mobile phase of methanol-water (19:1) containing 0.005% v/v acetic acid.

-

MS Detection: Employ a mass spectrometer with a negative ion electrospray ionization (ESI-) source.

-

Quantification: The calibration curve for this compound is typically linear in the range of 0.0005 to 0.04 µg/mL. The limit of quantitation is approximately 0.001 µg/g.

-

Assay for Uncoupling of Mitochondrial Oxidative Phosphorylation

This is a generalized protocol to assess the effect of this compound on mitochondrial respiration.

Experimental Workflow

Methodology

-

Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using standard differential centrifugation methods.

-

Respirometry:

-

Suspend the isolated mitochondria in a respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, and a respiratory substrate like succinate).

-

Place the mitochondrial suspension in the chamber of an oxygen electrode (e.g., a Clark-type electrode) maintained at a constant temperature.

-

-

Measurement:

-

Record the basal rate of oxygen consumption.

-

Add a known concentration of ADP to initiate state 3 respiration (phosphorylating).

-

After a stable rate is achieved, add different concentrations of this compound (dissolved in a suitable solvent like ethanol or DMSO) and record the change in the rate of oxygen consumption. An uncoupler like this compound is expected to stimulate oxygen consumption in the absence of ADP.

-

-

Data Analysis: Plot the rate of oxygen consumption against the concentration of this compound to determine its uncoupling activity.

Assay for Inhibition of Photosystem II

This protocol utilizes chlorophyll fluorescence to measure the inhibitory effect of this compound on photosystem II (PSII) activity.

Methodology

-

Sample Preparation: Use isolated chloroplasts, thylakoid membranes, or whole plant leaves.

-

Chlorophyll Fluorescence Measurement:

-

Dark-adapt the sample for a period (e.g., 20-30 minutes).

-

Use a pulse-amplitude-modulation (PAM) fluorometer to measure the minimum fluorescence (F₀) with a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ).

-

-

Inhibition Assay:

-

Incubate the samples with various concentrations of this compound for a set period.

-

Repeat the chlorophyll fluorescence measurements.

-

-

Data Analysis: A decrease in the Fᵥ/Fₘ ratio indicates inhibition of PSII. Plot the Fᵥ/Fₘ against the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound was a historically significant herbicide in agriculture, effective due to its potent disruption of fundamental energy production pathways in plants. However, its high toxicity to non-target organisms, including mammals and aquatic life, led to its prohibition in many countries. The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists studying the effects of dinitrophenol compounds and the historical context of pesticide use and regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. [Use of the analytical method LC-MS/MS for finding dinoseb and this compound in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Toxicological profile of dinitrophenol herbicides

An In-depth Technical Guide on the Toxicological Profile of Dinitrophenol Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenols (DNPs) are a class of synthetic organic chemicals with a history of use as herbicides, pesticides, and even as weight-loss drugs.[1][2] Notable members of this group include 2,4-dinitrophenol (DNP), 4,6-dinitro-o-cresol (DNOC), dinoseb, and dinoterb.[2] Although their use in agriculture has been largely discontinued in many countries, their environmental persistence and potential for human exposure remain a concern.[2] This guide provides a comprehensive overview of the toxicological profile of dinitrophenol herbicides, focusing on their mechanism of action, toxicokinetics, and the cellular pathways they disrupt.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenol herbicides is the uncoupling of oxidative phosphorylation in mitochondria.[3][4] In normal cellular respiration, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. This gradient, or proton-motive force, drives the synthesis of ATP by the enzyme ATP synthase.[5]

Dinitrophenols act as protonophores, which are lipid-soluble molecules that can shuttle protons across the mitochondrial membrane, effectively creating a "short-circuit".[5] They dissipate the proton gradient, uncoupling electron transport from ATP synthesis.[2][5] Consequently, the energy generated from the oxidation of substrates is not captured in the form of ATP but is instead released as heat.[2] This leads to a dose-dependent increase in the basal metabolic rate and can result in severe hyperthermia, a hallmark of DNP poisoning.[2][4] This disruption in energy production inhibits all energy-requiring cellular processes.

Caption: Mechanism of DNP as an uncoupler of oxidative phosphorylation.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption: 2,4-DNP is rapidly absorbed following oral and inhalation exposure.[6] Peak plasma concentrations in animals are typically observed within 0.5 to 4 hours after oral administration.[6] Dermal absorption can also lead to systemic toxicity.[3]

Distribution: Once absorbed, a portion of 2,4-DNP binds to serum proteins, while the unbound fraction is distributed to various organs.[6] Studies in mice have shown that DNP is widely distributed, with the liver, kidney, and lungs being relative targets.[7]

Metabolism: The primary metabolic pathway for 2,4-DNP is the sequential reduction of its nitro groups. This process forms metabolites such as 2-amino-4-nitrophenol, 4-amino-2-nitrophenol, and subsequently 2,4-diaminophenol.[2][6]

Excretion: 2,4-DNP and its metabolites are primarily excreted in the urine.[6] Pharmacokinetic studies have revealed non-linear dynamics, particularly at higher doses, which may be attributed to non-linear plasma protein binding and tissue partitioning.[7][8]

Caption: Metabolic pathway of 2,4-Dinitrophenol.

Toxicological Effects

Exposure to dinitrophenol herbicides can lead to a range of acute and chronic health effects, affecting multiple organ systems. The uncoupling of oxidative phosphorylation is the root cause of many of these toxicities.[4][9]

Acute Toxicity

The classic symptoms of acute DNP poisoning are a combination of hyperthermia, tachycardia (rapid heart rate), diaphoresis (profuse sweating), and tachypnoea (rapid breathing).[3][10] Other reported effects from acute oral exposure include nausea, vomiting, dizziness, headaches, and weight loss.[1] In severe cases, the uncontrolled hyperthermia can be fatal.[2]

Chronic Toxicity and System-Specific Effects

-

Ocular Effects: Chronic exposure to 2,4-DNP was famously linked to the development of cataracts in humans during its use as a diet pill in the 1930s.[11]

-

Dermal Effects: Skin lesions, yellow discoloration, erythema (redness), and maculopapular rashes have been documented.[1][11]

-

Hepatic and Renal Effects: Animal studies have shown that intermediate-duration exposure can lead to increased liver weight and histopathological changes.[11] Acute renal failure has been observed in cases of severe poisoning.[12]

-

Hematological Effects: Agranulocytosis, a severe drop in white blood cells, has been reported in humans.[4]

-

Neurological Effects: Dinitrophenols are potent neurotoxicants.[13] Symptoms can include fatigue, agitation, and convulsions.[14] Studies have shown that DNOC and dinoseb can trigger the release of calcium from the endoplasmic reticulum and activate caspase-mediated apoptosis in neuronal cells.[13] They have also been shown to increase levels of intracellular α-synuclein, suggesting a potential link to long-term neurodegeneration.[13]

-

Developmental Effects: In animal studies, gestational exposure to 2,4-DNP has resulted in developmental effects, including an increased number of stillborn pups and decreased pup body weight.[11]

Quantitative Toxicology Data

The toxicity of dinitrophenol herbicides varies by the specific compound, species, and route of exposure. The LD50 (Lethal Dose, 50%) is a common measure of acute toxicity, representing the dose required to kill 50% of a test population.[15]

| Compound | Species | Route | LD50 | Reference |

| 2,4-Dinitrophenol | Rat | Gavage (Oral) | 30 - 320 mg/kg | [11][16] |

| 2,4-Dinitrophenol | Mouse (weanling) | Gavage (Oral) | 72 mg/kg | [11][16] |

| 2,4-Dinitrophenol | Dog | Oral | >20 mg/kg (No mortality) | [11][16] |

| 2,4-Dinitrophenol | Dog | Oral | ≥25 mg/kg (Death) | [11][16] |

Key Signaling Pathways Disrupted by Dinitrophenols

Beyond the primary uncoupling of oxidative phosphorylation, dinitrophenols disrupt other critical cellular signaling pathways, contributing to their overall toxicity.

Induction of Apoptosis and Oxidative Stress

DNP has been shown to induce apoptosis (programmed cell death) in various cell types.[17] This process is characterized by DNA fragmentation, loss of mitochondrial membrane potential, and the activation of caspases.[13][17] The disruption of the mitochondrial electron transport chain can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, resulting in oxidative stress.[17][18] This oxidative stress can damage cellular components and deplete endogenous antioxidants like glutathione (GSH).[17][18]

References

- 1. epa.gov [epa.gov]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Physiologically-based pharmacokinetic model for 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro neurotoxic hazard characterisation of dinitrophenolic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jabonline.in [jabonline.in]

Environmental fate and persistence of Dinoterb in soil

An In-depth Technical Guide to the Environmental Fate and Persistence of Dinoterb in Soil

Introduction

This compound (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenolic chemical formerly used as a pre-emergence contact herbicide to control broadleaf weeds in various crops like cereals, legumes, and maize.[1][2] Its mode of action involves uncoupling oxidative phosphorylation in mitochondria and disrupting photosynthesis in chloroplasts, which interferes with energy production in target plants.[2][3] Due to significant environmental and health concerns, the use of this compound has been discontinued; it is banned in the European Union and its use was suspended in the United States in 1986.[3][4] Understanding the environmental fate and persistence of such legacy pesticides is crucial for managing contaminated sites and assessing long-term ecological risks.

This technical guide provides a comprehensive overview of the behavior of this compound in the soil environment, synthesizing available data on its persistence, degradation pathways, and mobility. It is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility, mobility, and susceptibility to various degradation processes. Key properties for this compound are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂N₂O₅ | [4] |

| Molar Mass | 240.21 g/mol | [1] |

| Appearance | Pale yellow solid | [1][3] |

| Melting Point | 125.5–126.5 °C | [4] |

| Water Solubility | 0.45 mg/L (at 20 °C) | [4] |

| pKa | 4.8, 5.0 | [1] |

| Log K_ow (Octanol-Water Partition Coefficient) | 3.64 (estimated) | |

| K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | 98 - 124 | [1][3] |

Persistence and Degradation in Soil

This compound is not considered to be highly persistent in soil environments.[2] Its degradation is primarily driven by microbial activity, with abiotic processes playing a lesser role.

Degradation Pathways

Biodegradation: The primary mechanism for the dissipation of this compound in soil is microbial degradation.[1] Studies have reported a biodegradation half-life (DT50) of 46 days in unsaturated soil, indicating that this is a significant environmental fate process.[1] However, this compound can also exert toxic effects on the soil microflora, potentially impacting dehydrogenase activity, short-term respiration, and nitrogen mineralization, which could in turn influence its own degradation rate under certain conditions.[5][6] While the specific metabolic pathway in soil is not extensively detailed in the available literature, the common route for dinitrophenolic compounds involves the reduction of the nitro groups to amino groups.[7]

Abiotic Degradation:

-

Hydrolysis: this compound is stable in neutral, acidic, and alkaline media and lacks functional groups susceptible to hydrolysis under typical environmental conditions.[1] Therefore, hydrolysis is not considered an important degradation pathway.[1]

-

Photodegradation: As a dinitrophenol, this compound contains chromophores that absorb light, suggesting a potential for photodegradation on the soil surface.[1] The related compound, dinoseb, has been shown to undergo photolytic degradation on soil surfaces.[8]

Soil Persistence Data

The persistence of a pesticide in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate.

| Parameter | Value | Conditions | Reference |

| Biodegradation Half-Life (DT50) | 46 days | Unsaturated soil | [1] |

Despite its moderate half-life, trace residues of this compound (<0.01 µg/kg) have been detected in soil one year after application, suggesting that a small fraction may persist or become bound to soil components.[1]

Mobility and Transport in Soil

The potential for a pesticide to move within the soil profile and contaminate groundwater is a critical aspect of its environmental risk assessment. This compound exhibits properties that indicate high mobility.

Adsorption and Sorption

This compound's tendency to adsorb to soil particles is low. The soil organic carbon-water partitioning coefficient (Koc) is reported to be between 98 and 124, which classifies it as having high to very high mobility.[1][3] This low sorption indicates that this compound is weakly bound to soil particles and is therefore susceptible to transport processes like leaching.[3]

Several factors influence this behavior:

-

Soil Organic Matter and Clay: Like most pesticides, adsorption is influenced by organic matter and clay content.[9] However, this compound's inherent properties result in weak binding even in their presence.

-

pH: With pKa values around 4.8-5.0, this compound will exist predominantly in its anionic (negatively charged) form in most agricultural soils (pH 5-9).[1] Anions are generally repelled by the net negative charge of clay and organic matter, which further limits adsorption.[1]

Leaching

The combination of low water solubility, weak adsorption to soil particles (low Koc), and moderate persistence makes this compound a candidate for leaching into groundwater.[3] Its high mobility suggests that in permeable, low-organic matter soils, particularly under conditions of high rainfall, there is a significant risk of vertical transport through the soil profile.

Experimental Protocols for Soil Analysis

Accurate quantification of this compound in soil requires robust extraction and analytical methods. The following protocol is adapted from methodologies developed for dinitrophenolic herbicides.[10]

Sample Extraction and Cleanup

-

Extraction: A 50 g soil sample is shaken with 75 mL of 96% ethanol. The mixture is centrifuged, the supernatant is collected, and the soil is washed with an additional 250 mL of 96% ethanol.

-

Solvent Removal: The combined ethanolic extracts are evaporated to dryness in a rotary evaporator at a temperature below 35 °C.

-

Liquid-Liquid Partitioning (Alkaline): The residue is dissolved and shaken in a mixture of 70 mL of 0.1 N NaOH and 100 mL of hexane. The aqueous (NaOH) layer is collected, and the hexane layer is extracted three more times with 25 mL of 0.1 N NaOH.

-

Acidification & Re-extraction: The combined NaOH layers are acidified with 10 mL of 4 N H₂SO₄. The acidified aqueous phase is then extracted three times with 70 mL of hexane. The combined hexane extracts contain the purified this compound.

Analytical Determination

-

Gas Chromatography (GC): For GC analysis, the hexane extract is typically methylated using diazomethane to convert this compound into its more volatile methyl ether derivative. It is critical to neutralize the excess diazomethane with a small amount of acetic acid before injection into the gas chromatograph to ensure a stable detector response.[10] Analysis is often performed with an electron capture detector (ECD).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern methods utilize LC-MS/MS for the direct determination of this compound without derivatization. This approach offers high sensitivity and selectivity, with limits of quantitation reported as low as 0.001 µg/g in various matrices.[1][11]

Conclusion

-

Persistence: this compound is not highly persistent, with biodegradation being the primary degradation pathway, exhibiting a half-life of approximately 46 days in unsaturated soil.[1]

-

Mobility: Due to a low soil organic carbon-water partitioning coefficient (Koc) and its anionic state in most soils, this compound has a low affinity for adsorption and is considered highly mobile.[1][3]

-

Environmental Risk: The combination of high mobility and moderate persistence creates a significant potential for this compound to leach through the soil profile and contaminate groundwater resources.[3]

References

- 1. This compound | C10H12N2O5 | CID 14994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: LS 63133) [sitem.herts.ac.uk]

- 3. Buy this compound | 1420-07-1 [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the herbicides metazachlor and this compound on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions | Semantic Scholar [semanticscholar.org]

- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Soil organic matter can decrease leaching potential of pesticides. - MSU Extension [canr.msu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Products and Pathways of Dinoterb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoterb, a dinitrophenol herbicide, has been subject to extensive research regarding its environmental fate and metabolic degradation. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data on its degradation kinetics, details experimental protocols for its analysis, and provides visual representations of its degradation pathways and analytical workflows.

Introduction

This compound, or 2-tert-butyl-4,6-dinitrophenol, is a contact herbicide that functions by uncoupling oxidative phosphorylation in mitochondria and inhibiting photosynthesis in chloroplasts.[1][2] Due to its toxicity and environmental concerns, its use has been banned or suspended in many regions.[2] Understanding the degradation of this compound is crucial for assessing its environmental impact and for the development of potential remediation strategies. This guide synthesizes the current knowledge on the metabolic and environmental degradation pathways of this compound, its degradation products, and the analytical methodologies used for their characterization.

Degradation Pathways of this compound

The degradation of this compound proceeds through several pathways, including microbial degradation in soil and water, photodegradation, and metabolism in mammals. The primary transformations involve the reduction of the nitro groups, and to a lesser extent, oxidation of the alkyl group.[1]

Microbial Degradation (Nitroreduction)

In soil and aquatic environments, microorganisms play a significant role in the degradation of this compound, primarily through the reduction of its nitro groups under anaerobic or reducing conditions.[3] This process occurs sequentially, with one nitro group being reduced to an amino group, followed by the reduction of the second nitro group. The initial reduction is expected to yield two primary mono-amino metabolites: 6-amino-2-tert-butyl-4-nitrophenol and 4-amino-2-tert-butyl-6-nitrophenol. Further reduction of these intermediates would lead to the formation of 4,6-diamino-2-tert-butylphenol.

Based on studies of the related compound dinoseb (2-sec-butyl-4,6-dinitrophenol), it is proposed that the amino derivatives of this compound can be further transformed through the replacement of the amino groups with hydroxyl groups, potentially forming quinones or hydroquinones depending on the environmental pH and redox potential.[3]

Photodegradation

This compound is susceptible to photodegradation in the presence of sunlight.[1] The primary identified photodegradation product is 2-isopropyl-4,6-dinitrophenol.[1] This suggests that under photolytic conditions, the tert-butyl group can undergo rearrangement or degradation.

Mammalian Metabolism

In mammals, the metabolism of dinitrophenols like this compound involves the reduction of nitro groups, oxidation of the alkyl side chain, and subsequent conjugation.[1] The reduction of the nitro groups is a major metabolic pathway, leading to the formation of amino-phenols, similar to microbial degradation.[4]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is influenced by various factors such as soil type, temperature, pH, and the presence of other substances. The following tables summarize the available quantitative data on the degradation of this compound.

| Matrix | Condition | Half-life (DT50) | Reference |

| Unsaturated Soil | Aerobic, mono-pesticide | 46 days | [1] |

| Solid Aqueous Suspension | Aerobic, mono-pesticide, 20 mg/L | 68 days | [1] |

| Solid Aqueous Suspension | Aerobic, mixed with other pesticides, 20 mg/L | 198 days | [1] |

Experimental Protocols

Analysis of this compound and its Degradation Products by LC-MS/MS

This section details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in various matrices.[5]

4.1.1. Sample Preparation

-

Agricultural Products (e.g., rice, soybean, tea leaf): Extract the homogenized sample with acetone, adding phosphoric acid for acidic matrices. Partition the crude extract with hexane and a saturated sodium chloride solution.

-

Livestock Products and Seafood: Extract the homogenized sample with a mixture of acetone, hexane, water, and sodium chloride. Collect the organic layer.

-

Clean-up: Pass the resulting extract through a primary secondary amine (PSA) mini column for clean-up.

4.1.2. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water (containing 0.005% v/v acetic acid). A typical starting condition could be 19:1 methanol:water.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Precursor and Product Ions: These need to be determined empirically for this compound and its specific degradation products. A general workflow for this is provided in the diagram below. For this compound (m/z 239.07), potential product ions could arise from the loss of NO2 (m/z 193.08) or other characteristic fragments.

-

Collision Energy and Cone Voltage: Optimize these parameters for each precursor-product ion transition to achieve maximum sensitivity.

-

Soil Degradation Study (Following OECD Guideline 307)

This protocol outlines a general procedure for assessing the aerobic and anaerobic transformation of this compound in soil.[6]

4.2.1. Test System

-

Soil: Use a representative soil, such as a sandy loam, with a pH between 5.5 and 8.0 and an organic carbon content of 0.5-2.5%.[6]

-

Test Substance: Apply ¹⁴C-labeled this compound to the soil to facilitate the tracking of its degradation and the formation of metabolites and bound residues.

-

Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20 ± 2°C) and moisture level (40-60% of maximum water holding capacity).[7] For anaerobic studies, flood the soil with water and purge with an inert gas.

4.2.2. Sampling and Analysis

-

Collect soil samples at appropriate time intervals.

-

Extract the samples with a suitable solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts using LC-MS/MS to quantify this compound and its degradation products.

-

Determine the amount of non-extractable (bound) residues and mineralized ¹⁴CO₂.

Visualizations

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis.

Caption: Proposed degradation pathways of this compound.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The degradation of this compound is a complex process involving multiple pathways that are influenced by environmental conditions. The primary degradation mechanisms are microbial nitroreduction in soil and water and photodegradation. Mammalian metabolism also involves nitroreduction and subsequent conjugation. The resulting degradation products are generally more polar and less toxic than the parent compound. The analytical methods outlined in this guide, particularly LC-MS/MS, are essential for the accurate identification and quantification of this compound and its metabolites, which is critical for environmental monitoring and risk assessment. Further research is needed to fully elucidate the complete degradation pathways and to identify all intermediate and final degradation products under various environmental conditions.

References

- 1. This compound | C10H12N2O5 | CID 14994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [Use of the analytical method LC-MS/MS for finding dinoseb and this compound in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

Uncoupling of Oxidative Phosphorylation by Dinitrophenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenols (DNPs) are a class of chemical compounds that act as potent uncouplers of oxidative phosphorylation in mitochondria. The most well-known of these is 2,4-dinitrophenol (DNP). Historically used as a weight-loss drug, its significant toxicity has led to its discontinuation for human consumption.[1] However, the unique mechanism of action of DNPs continues to be a valuable tool in metabolic research and a subject of interest for potential therapeutic applications under controlled conditions. This guide provides an in-depth technical overview of the core principles of DNP-mediated uncoupling, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action

Dinitrophenols uncouple oxidative phosphorylation by acting as protonophores.[1] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.

DNPs, being lipid-soluble weak acids, disrupt this process. They readily diffuse across the inner mitochondrial membrane in their protonated form, releasing a proton into the matrix. The deprotonated DNP anion then diffuses back into the intermembrane space, picks up another proton, and repeats the cycle. This "short-circuiting" of the proton gradient dissipates the energy stored in the proton-motive force as heat, rather than harnessing it for ATP synthesis.[1] Consequently, the cell increases its metabolic rate and oxygen consumption in an attempt to compensate for the reduced ATP production.[1]

Data Presentation

The following tables summarize quantitative data on the effects of 2,4-dinitrophenol from various experimental studies.

| Parameter | Experimental System | DNP Concentration | Observed Effect | Reference |

| Basal Oxygen Consumption Rate (OCR) | Developing Zebrafish Embryos | 0.5 µM | Increased from 29.2±2.1 to 44.0±2.1 pmol O2/min | [2] |

| ATP Production | Rat Basophilic Leukemia (RBL-2H3) Cells | EC50: 389 µM to 677 µM | Significant inhibition of ATP production at non-cytotoxic doses | [3][4] |

| Mitochondrial Respiration | Isolated Rat Liver Mitochondria | 5 µM | Increased respiration rate | [5] |

| ATP Synthesis | L6 Myoblasts | 50 µM | Decreased ATP production in the presence of high ADP | [6] |

| Resting Oxygen Consumption | Isolated Rat Diaphragm Muscle | 0.02 mM | Substantially increased oxygen consumption | [7] |

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test.[8][9]

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone - a potent uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Cells of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

-

Prepare Assay Medium: Warm the assay medium to 37°C.

-

Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

-

Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations.

-

Run Assay: Calibrate the Seahorse XF analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the measurement protocol. The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential.[10][11][12]

Materials:

-

Live cells

-

Complete cell culture medium

-

TMRM stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with a TRITC filter set

Procedure:

-

Prepare Staining Solution: Prepare a working solution of TMRM in complete medium. A typical starting concentration is 250 nM.

-

Cell Staining: Remove the growth medium from the live cells and add the TMRM staining solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C.

-

Washing: Wash the cells three times with PBS or another suitable buffer to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope with a TRITC filter. Healthy mitochondria with a high membrane potential will accumulate TMRM and exhibit bright red fluorescence. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Measurement of Mitochondrial Depolarization using JC-1

This protocol utilizes the ratiometric dye JC-1 to detect changes in mitochondrial membrane potential.[13][14][15][16][17]

Materials:

-

Live cells

-

JC-1 staining solution

-

Assay buffer

-

Positive control (e.g., FCCP or CCCP)

-

Fluorescence plate reader or fluorescence microscope with filters for green (monomers) and red (J-aggregates) fluorescence.

Procedure:

-

Cell Culture and Treatment: Culture and treat cells as required for the experiment. Include a positive control group treated with an uncoupler like FCCP (5-50 µM for 15-30 minutes) to induce complete depolarization.

-

Staining: Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

-

Washing: Centrifuge the plate (if using a plate reader with suspension cells) and carefully remove the supernatant. Wash the cells with the provided assay buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity. In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence (Ex/Em ~540/590 nm). In apoptotic or depolarized cells, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~485/535 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Mandatory Visualization

Caption: Mechanism of DNP-mediated uncoupling of oxidative phosphorylation.

Caption: Experimental workflow for measuring OCR with a Seahorse Analyzer.

Caption: Logical relationships of the physiological effects of DNP.

References

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]